[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate
Overview
Description
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate is a chemical compound with a complex molecular structure It is characterized by the presence of bromine and acetate groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. The process often includes:
Bromination: Introduction of the bromine atom into the oxane ring.
Acetylation: Addition of acetate groups to the hydroxyl groups on the oxane ring.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The acetate groups can be hydrolyzed to yield the corresponding alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Acids and Bases: Employed in hydrolysis reactions to break down the acetate groups.
Oxidizing and Reducing Agents: Utilized in redox reactions to modify the compound’s oxidation state.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the acetate groups yields the corresponding alcohols, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3R,4R,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxane-2-yl] acetate
- [(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxane-2-yl] acetate
Uniqueness
[(3S,4S,5R,6S)-4,5-Diacetyloxy-6-bromooxan-3-yl] acetate is unique due to the presence of the bromine atom and the specific stereochemistry of the oxane ring. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[(3S,4S,5R,6S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNRQUICFRHQDY-UKKRHICBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247526 | |
Record name | α-L-Arabinopyranosyl bromide, 2,3,4-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75247-31-3 | |
Record name | α-L-Arabinopyranosyl bromide, 2,3,4-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75247-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-L-Arabinopyranosyl bromide, 2,3,4-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401247526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-L-Arabinopyranosyl bromide, 2,3,4-triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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